molecular formula C12H14O4 B14746304 Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate

Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate

Cat. No.: B14746304
M. Wt: 222.24 g/mol
InChI Key: BCANYOXLDDEJNY-UHFFFAOYSA-N
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Description

Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzenemethanol, featuring acetoxy and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate typically involves the esterification of benzenemethanol derivatives. One common method is the acetylation of 2-hydroxy-5-methylbenzenemethanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzenemethanol derivatives.

    Substitution: Formation of various substituted benzenemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate involves its interaction with biological molecules. The acetoxy group can undergo hydrolysis to release acetic acid and the parent alcohol, which can then interact with cellular components. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol,2-(acetyloxy)-: Lacks the methyl group, resulting in different chemical properties.

    Benzenemethanol,5-methyl-: Lacks the acetoxy group, affecting its reactivity and applications.

    Benzenemethanol,2-(hydroxy)-5-methyl-: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical behavior.

Uniqueness

Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is unique due to the presence of both acetoxy and methyl groups, which confer specific chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2-acetyloxy-5-methylphenyl)methyl acetate

InChI

InChI=1S/C12H14O4/c1-8-4-5-12(16-10(3)14)11(6-8)7-15-9(2)13/h4-6H,7H2,1-3H3

InChI Key

BCANYOXLDDEJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)COC(=O)C

Origin of Product

United States

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